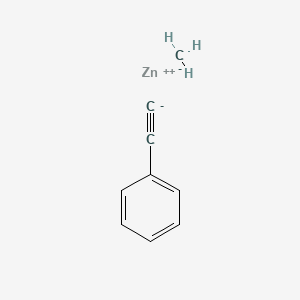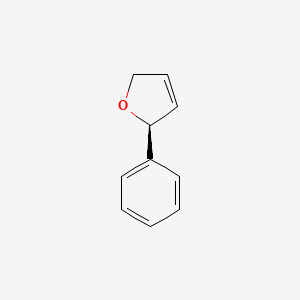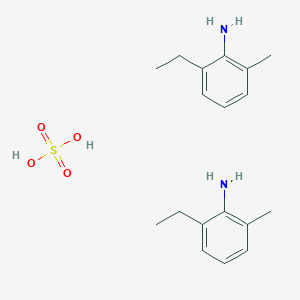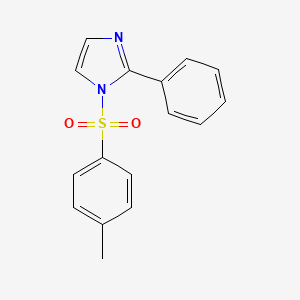
zinc;carbanide;ethynylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;carbanide;ethynylbenzene is a complex organometallic compound that combines zinc, carbanide, and ethynylbenzene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;carbanide;ethynylbenzene typically involves the reaction of zinc with carbanide and ethynylbenzene under controlled conditions. One common method involves the use of a zinc salt, such as zinc chloride, which reacts with carbanide and ethynylbenzene in the presence of a suitable solvent and catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and production rates.
化学反应分析
Types of Reactions
Zinc;carbanide;ethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other organometallic compounds.
Substitution: The ethynylbenzene moiety can undergo substitution reactions, where different functional groups replace the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and substituted benzene derivatives, while reduction can produce various zinc-organic compounds.
科学研究应用
Zinc;carbanide;ethynylbenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a tool for studying zinc-related biochemical processes.
Medicine: Explored for its potential therapeutic applications, particularly in zinc supplementation and as a component of drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of zinc;carbanide;ethynylbenzene involves its interaction with various molecular targets and pathways. Zinc plays a crucial role as a catalytic and structural component in many biochemical processes. The carbanide and ethynylbenzene moieties contribute to the compound’s reactivity and ability to participate in various chemical reactions. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Zinc;carbanide;phenylacetylene
- Zinc;carbanide;styrene
- Zinc;carbanide;toluene
Uniqueness
Zinc;carbanide;ethynylbenzene is unique due to the presence of the ethynylbenzene moiety, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
128812-12-4 |
|---|---|
分子式 |
C9H8Zn |
分子量 |
181.5 g/mol |
IUPAC 名称 |
zinc;carbanide;ethynylbenzene |
InChI |
InChI=1S/C8H5.CH3.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H3;/q2*-1;+2 |
InChI 键 |
WGFVHZRFUVTVBQ-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[C-]#CC1=CC=CC=C1.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)


![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)

![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)



![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
